Loreclezole

描述

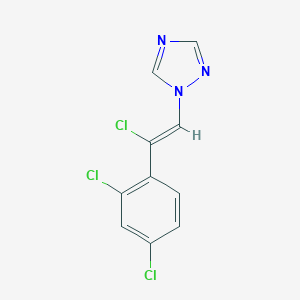

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHZTBDUXXHOM-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048252 | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-45-1 | |

| Record name | Loreclezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loreclezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORECLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Loreclezole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole is a selective anticonvulsant agent that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally classified as a triazole derivative, this compound exhibits a notable preference for GABA-A receptor isoforms containing β2 or β3 subunits, a characteristic that underpins its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, pharmacological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures used to characterize this compound are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic molecule with the chemical formula C₁₀H₆Cl₃N₃.[1] Its structure features a dichlorophenyl ring linked to a triazole moiety via a chloroethenyl bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₃N₃ | [1] |

| Molecular Weight | 274.53 g/mol | [1] |

| IUPAC Name | 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | [1] |

| SMILES | c1cc(c(cc1Cl)Cl)/C(=C/n2cncn2)/Cl | [1] |

| LogP | 3.8 | |

| Solubility | Water: < 0.1 mg/mL (insoluble) DMSO: 110 mg/mL (400.68 mM) (with ultrasound) Ethanol: Soluble to 5 mM (with gentle warming) |

Pharmacological Properties and Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is highly specific, targeting a modulatory site on the β subunits of the receptor.

Subunit Selectivity

A key feature of this compound is its pronounced selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit. This selectivity is significant, with studies indicating a more than 300-fold higher affinity for β2/β3-containing receptors. This specificity is attributed to a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit.

Potency and Efficacy

In functional assays, this compound demonstrates potentiation of GABA-induced chloride currents. Electrophysiological studies on hippocampal CA1 pyramidal cells have reported an EC₅₀ of 9 µM for the enhancement of GABA-A receptor currents. At higher concentrations (50-100 µM), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself. Furthermore, at concentrations exceeding 6 µM, this compound has been observed to enhance the apparent desensitization of the receptor.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Receptor/System | Reference |

| Affinity | >300-fold higher for β2/β3 vs. β1 subunits | Recombinant human GABA-A receptors | |

| EC₅₀ | 9 µM (for GABAR currents) | Rat hippocampal CA1 pyramidal cells | N/A |

| Direct Activation | Induces inward Cl⁻ currents at 50-100 µM | Recombinant human GABA-A receptors (α1β2γ2S) | |

| Receptor Desensitization | Enhances at >6 µM | Recombinant GABA-A receptors |

Signaling Pathway

The binding of this compound to its specific site on the β2 or β3 subunits of the GABA-A receptor potentiates the effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron upon GABA binding. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission is the fundamental mechanism underlying the anticonvulsant and sedative properties of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

[³⁵S]TBPS Binding Assay

This assay is used to investigate the interaction of this compound with the GABA-A receptor channel domain.

Objective: To determine the effect of this compound on the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds within the chloride ion channel of the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from adult male Lister Hooded rats are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude synaptosomal membrane preparation.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with [³⁵S]TBPS (typically 2 nM) in the presence and absence of varying concentrations of this compound.

-

The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C).

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as picrotoxin (e.g., 10 µM).

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ values for this compound are determined by non-linear regression analysis of the concentration-response curves.

-

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on GABA-A receptor-mediated currents in neurons.

Objective: To characterize the modulatory effects of this compound on GABA-activated chloride currents in cultured neurons or brain slices.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or acute brain slices are prepared and maintained in appropriate culture medium or artificial cerebrospinal fluid (aCSF).

-

Recording Setup:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned onto the surface of a neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.

-

-

Drug Application:

-

GABA is applied to the neuron at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.

-

This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized for computer analysis.

-

The peak amplitude, kinetics, and charge transfer of the GABA-A receptor-mediated currents are measured in the absence and presence of this compound.

-

Concentration-response curves are generated to determine the EC₅₀ of this compound's potentiating effect.

-

References

The Discovery and Development of Loreclezole: A Technical Overview for Researchers

Beerse, Belgium - Loreclezole, a novel anticonvulsant agent, emerged from the laboratories of Janssen Pharmaceutica, marking a significant advancement in the understanding and potential treatment of epilepsy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: A Novel Modulator of GABA-A Receptors

This compound (R 72063) is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1] Its discovery represented a key step forward in designing anticonvulsant therapies with a more targeted mechanism of action. Unlike non-selective agents, this compound exhibits a unique preference for GABA-A receptors containing β2 or β3 subunits, a characteristic that underpins its pharmacological profile.[1][2] This selectivity is attributed to a single amino acid residue, asparagine at position 289/290 in the β2/β3 subunits, which is a serine in the less sensitive β1 subunit.[2]

Preclinical Pharmacology: Unraveling the Anticonvulsant Profile

The anticonvulsant properties of this compound have been extensively characterized in a variety of preclinical models.

In Vitro Electrophysiology

Electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus oocytes and mammalian cell lines were pivotal in elucidating this compound's mechanism. These studies revealed that this compound potentiates GABA-induced chloride currents, a hallmark of positive allosteric modulation at GABA-A receptors.[3] Notably, at higher concentrations (in the micromolar range), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself.

Radioligand Binding Assays

[35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assays were instrumental in characterizing the interaction of this compound with the GABA-A receptor complex. This compound allosterically inhibits the binding of [35S]TBPS, a ligand that binds within the chloride ion channel. This inhibition is indicative of this compound's ability to stabilize the open state of the channel, consistent with its positive modulatory effects.

Animal Models of Epilepsy

In vivo studies in rodent models of epilepsy demonstrated the robust anticonvulsant efficacy of this compound. A key model used in its evaluation was the pentylenetetrazol (PTZ)-induced seizure model, which is considered a model of generalized seizures. This compound dose-dependently increased the threshold for PTZ-induced clonic seizures in rats.

Table 1: Preclinical Efficacy and Potency of this compound

| Parameter | Species | Model/Assay | Value | Reference |

| Anticonvulsant Activity | ||||

| Dose to increase PTZ seizure threshold by 50% | Rat | Intravenous PTZ infusion | 25 mg/kg | |

| In Vitro Potency | ||||

| IC50 for [35S]TBPS binding | Rat cortical membranes | Radioligand binding assay | 4.34 ± 0.68 µM | |

| Direct Activation (at 100 µM) | Human recombinant GABA-A receptors (α1β2γ2S) | Electrophysiology in Xenopus oocytes | 26% of 5 µM GABA response |

Pharmacokinetics and Metabolism

Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following administration, the compound is metabolized through various pathways. The development of physiologically based pharmacokinetic (PBPK) models can aid in predicting human pharmacokinetics from such preclinical data. While specific human pharmacokinetic data from publicly available sources is limited, this modeling approach is crucial for translating preclinical findings to clinical trial design.

Clinical Development: Evaluation in Humans

This compound underwent clinical evaluation to assess its safety and efficacy as an anticonvulsant in humans.

Phase I and II Clinical Trials

Early phase clinical trials focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and patients with epilepsy. These studies are essential for determining appropriate dosing regimens for larger efficacy trials.

A significant clinical study was a double-blind, placebo-controlled add-on trial in 62 patients with uncontrolled partial seizures. Patients received either this compound (targeted at a plasma level of 1-2 mg/L) or a placebo in addition to their existing antiepileptic drug regimen. While the median change in daily seizure frequency was not statistically significant between the two groups, a notable finding was that 19% of patients in the this compound group experienced a seizure reduction of 50% or more, compared to none in the placebo group. The treatment was generally well-tolerated, with only mild adverse events reported.

Table 2: Overview of a Key Clinical Trial with this compound

| Study Design | Patient Population | Treatment Groups | Key Outcome | Reference |

| Double-blind, placebo-controlled, add-on | 62 patients with uncontrolled partial seizures | 1. This compound (targeted plasma level of 1-2 mg/L) 2. Placebo | 19% of patients on this compound had ≥50% seizure reduction vs. 0% on placebo. |

Experimental Protocols: A Methodological Deep Dive

For the benefit of researchers aiming to replicate or build upon the foundational studies of this compound, this section outlines the core methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

-

Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

-

Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution for the patch pipette usually contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.

-

Drug Application: GABA and this compound are applied to the cells via a rapid solution exchange system. The potentiation of GABA-evoked currents by this compound is then measured.

[35S]TBPS Binding Assay

-

Membrane Preparation: Rat cortical membranes are prepared by homogenizing the tissue in a buffered solution and centrifuging to isolate the membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-citrate, pH 7.4) for a defined period (e.g., 90 minutes at 25°C).

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled picrotoxin or TBPS.

Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Animals: Adult male Sprague-Dawley rats or other suitable rodent strains are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a specified time before PTZ challenge.

-

Seizure Induction: A sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.) is administered.

-

Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on a standardized scale (e.g., Racine scale) that quantifies the severity of the convulsions. The latency to the first seizure and the seizure severity are recorded.

Visualizing the Science of this compound

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key aspects of this compound's pharmacology and development.

Figure 1: Signaling pathway of this compound's action at the GABA-A receptor.

Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound.

Figure 3: A logical relationship diagram illustrating the development timeline of this compound.

Conclusion and Future Directions

This compound represents a significant achievement in the rational design of anticonvulsant drugs. Its selective modulation of specific GABA-A receptor subtypes provided a valuable tool for dissecting the pharmacology of GABAergic neurotransmission and offered the potential for a more targeted therapeutic approach with an improved side-effect profile. While its clinical development journey did not lead to widespread market availability, the story of this compound continues to inform the development of new generations of subtype-selective GABA-A receptor modulators. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation remain highly relevant for researchers in the ongoing quest for more effective and safer treatments for epilepsy.

References

Loreclezole's Selectivity for β2 and β3 GABAA Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and pharmacological basis for loreclezole's selective positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors containing β2 and β3 subunits. This compound, an anticonvulsant compound, demonstrates significantly higher affinity and efficacy at receptors incorporating these specific beta subunits compared to those with the β1 subunit.[1][2] This selectivity is attributed to a single amino acid residue within the transmembrane domain, making it a valuable tool for probing GABA-A receptor function and a lead compound for the development of subunit-selective therapeutics.

Core Concepts of this compound's Action

This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site distinct from the GABA binding site and enhances the effect of GABA.[3][4] This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a general inhibitory effect on neurotransmission, which underlies its anticonvulsant properties. The key feature of this compound is its pronounced selectivity for GABA-A receptors containing β2 or β3 subunits.[1] Receptors incorporating the β1 subunit are largely insensitive to the modulatory effects of this compound.

The molecular basis for this selectivity has been pinpointed to a single amino acid residue located in the second transmembrane domain (TM2) of the β subunit. The β2 and β3 subunits possess an asparagine residue at this position (Asn-289 in β2, Asn-290 in β3), while the β1 subunit has a serine at the equivalent position. Site-directed mutagenesis studies have confirmed that substituting the asparagine in β2 or β3 with serine abolishes this compound sensitivity, whereas replacing the serine in β1 with asparagine confers this compound sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's selectivity for β2 and β3-containing GABA-A receptors.

Table 1: this compound Affinity and Potentiation at Recombinant GABA-A Receptors

| Receptor Subunit Composition | This compound Affinity/Potency | Key Findings | Reference |

| α1β2γ2S | High Affinity | Receptors containing β2 subunits have >300-fold higher affinity for this compound than those with β1. | |

| α1β3γ2S | High Affinity | Similar high affinity to β2-containing receptors. | |

| α1β1γ2S | Low Affinity | Largely insensitive to this compound's potentiating effects. | |

| α1β2(N289S)γ2S | Low Affinity | Mutation of asparagine to serine in the β2 subunit abolishes high-affinity modulation by this compound. | |

| α1β1(S290N)γ2S | High Affinity | Mutation of serine to asparagine in the β1 subunit confers this compound sensitivity. |

Table 2: Electrophysiological Effects of this compound

| Parameter | Receptor with β2/β3 Subunit | Receptor with β1 Subunit | Reference |

| GABA EC50 | Decreased (Increased GABA Potency) | No significant change | |

| Maximal GABA Response | Increased | No significant change | |

| Direct Gating (at high concentrations) | Induces small inward Cl- currents | No direct gating observed | |

| Apparent Desensitization | Enhanced at concentrations > 6 µM | Enhanced (independent of β subunit) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate this compound's subunit selectivity.

Site-Directed Mutagenesis

This technique was fundamental in identifying the specific amino acid residue responsible for this compound's selectivity.

-

Objective: To determine the molecular basis of this compound's β-subunit selectivity.

-

Procedure:

-

Plasmid Preparation: Obtain cDNA clones for human GABA-A receptor subunits (e.g., α1, β1, β2, β3, γ2S) in a suitable expression vector (e.g., pBluescript).

-

Mutagenesis: Introduce point mutations into the β subunit cDNA using a commercially available site-directed mutagenesis kit. For example, to test the role of the asparagine residue, the codon for asparagine (AAT or AAC) in β2 or β3 is changed to a codon for serine (TCT, TCC, TCA, TCG, AGT, or AGC), and vice versa for the β1 subunit.

-

Sequencing: Verify the desired mutation and the absence of any other mutations by DNA sequencing of the entire coding region of the subunit.

-

cRNA Synthesis: Linearize the plasmid DNA and synthesize capped cRNAs for each subunit using an in vitro transcription kit.

-

Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This system allows for the functional expression of recombinant ion channels and the precise measurement of their currents.

-

Objective: To functionally characterize the effect of this compound on wild-type and mutant GABA-A receptors.

-

Procedure:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject a mixture of cRNAs for the desired α, β, and γ subunits into the oocytes. Typically, a ratio of 1:1:1 is used.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).

-

Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3M KCl) to clamp the membrane potential, typically at -70 mV.

-

Apply GABA and this compound via the perfusion system.

-

Record the resulting chloride currents using a voltage-clamp amplifier.

-

-

Data Analysis: Construct concentration-response curves for GABA in the presence and absence of this compound to determine changes in EC50 and maximal current.

-

Mammalian Cell Line Expression and Patch-Clamp Electrophysiology

This method provides a more physiologically relevant system for studying ion channel pharmacology.

-

Objective: To investigate the effects of this compound on GABA-A receptors in a mammalian cell environment.

-

Procedure:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., L929 fibroblasts or HEK293 cells). Transiently transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits and a marker gene (e.g., green fluorescent protein, GFP) to identify transfected cells.

-

Whole-Cell Patch-Clamp Recording:

-

After 24-48 hours of expression, transfer the cells to a recording chamber.

-

Using a glass micropipette, form a high-resistance seal with the membrane of a transfected cell (identified by GFP fluorescence).

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.

-

Apply GABA and this compound using a rapid perfusion system.

-

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on GABA-A receptor kinetics, including activation, deactivation, and desensitization.

-

Visualizations

The following diagrams illustrate key aspects of this compound's selective action on GABA-A receptors.

Caption: Typical subunit arrangement of a GABA-A receptor.

Caption: this compound's selectivity is determined by a key amino acid in the TM2 domain.

References

- 1. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Initial Studies on Loreclezole's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and early clinical studies investigating the therapeutic potential of Loreclezole. The document focuses on its mechanism of action as a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an anticonvulsant compound that exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] It selectively binds to a specific site on the β2 and β3 subunits of the receptor, enhancing the action of GABA.[1][2] This potentiation of GABAergic inhibition is the primary mechanism underlying its anticonvulsant properties. Notably, this compound has a significantly lower affinity for receptors containing the β1 subunit, which may contribute to its specific pharmacological profile, potentially lacking the hypnotic effects associated with less selective GABA-A receptor modulators.[2][3] A single amino acid residue, asparagine at position 289 in the β2 subunit and 290 in the β3 subunit, has been identified as the critical determinant for this high-affinity binding and potentiation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Experimental System | Receptor Subunit Composition | This compound Concentration | Effect | Reference |

| GABA-A Receptor Current Potentiation | Xenopus oocytes expressing human recombinant receptors | α1β2γ2S | 1 µM | >300-fold higher affinity for β2/β3 vs β1 | |

| Direct GABA-A Receptor Activation (inward Cl- current) | Xenopus oocytes expressing human recombinant receptors | α1β2γ2S | 100 µM | 26% of the current induced by 5 µM GABA | |

| t-[35S]butylbicyclophosphorothionate ([35S]TBPS) Binding | Washed rat cortical membranes | Endogenous | 5 µM | 28% increase in binding | |

| [3H]-Flunitrazepam ([3H]-FNZ) Binding | Rat whole brain synaptic membranes | Endogenous | 100 µM | Decrease in KD from 3.9 nM to 2.7 nM | |

| Muscimol Response Potentiation | Rat cuneate nucleus slices | Endogenous | 10 µM | 0.121 log unit potentiation | |

| Apparent Desensitization Enhancement | L929 fibroblasts expressing recombinant receptors | Various | > 6 µM | Concentration-dependent increase |

Table 2: Preclinical In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Induction Method | This compound Dosage (i.p.) | Outcome | Reference |

| Adult male Lister Hooded rats | Pentylenetetrazol infusion | 10, 25, 50, or 75 mg/kg | Dose-dependent increase in seizure threshold | |

| Mice | Cocaine (75 mg/kg i.p.) | Not specified | Protective Index (TD50/ED50) = 7.67 | |

| Amygdala-kindled rats | Electrical stimulation | Not specified | Decreased duration of forepaw clonus and reduced behavioral seizure stage |

Table 3: Early Human Clinical Trial Data for this compound

| Study Design | Patient Population | This compound Treatment | Key Finding | Reference |

| 12-week, double-blind, placebo-controlled add-on trial | 62 patients with uncontrolled partial seizures | Target plasma level of 1-2 mg/l | 19% of patients in the this compound group had a ≥50% seizure reduction, compared to 0% in the placebo group. |

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to assess the modulatory effect of this compound on specific GABA-A receptor subunit combinations.

Methodology:

-

Receptor Expression: Human recombinant GABA-A receptor subunits (e.g., α1, β1/β2/β3, γ2S) are co-expressed in Xenopus laevis oocytes by microinjection of the corresponding cRNAs.

-

Two-Electrode Voltage Clamp: After 1-3 days of incubation, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte membrane potential is clamped at a holding potential of -70 mV.

-

Drug Application: GABA, the primary agonist, is applied to the oocyte to elicit a baseline current response. Subsequently, GABA is co-applied with varying concentrations of this compound to measure the potentiation of the GABA-induced chloride current.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline GABA response to determine the degree of potentiation.

[35S]TBPS Binding Assay in Rat Cortical Membranes

This biochemical assay is employed to investigate the allosteric modulation of the GABA-A receptor ionophore by this compound.

Methodology:

-

Membrane Preparation: Cerebral cortices from adult rats are homogenized and subjected to centrifugation to isolate synaptic membranes. The membranes are thoroughly washed to remove endogenous GABA.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS, a radioligand that binds to the picrotoxin site within the GABA-A receptor channel. The incubation is performed in the presence and absence of varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding of [35S]TBPS in the presence of this compound is compared to the binding in its absence to determine the modulatory effect.

Visualizations

Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.

Caption: Experimental workflow for electrophysiological recording in Xenopus oocytes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare Loreclezole stock solutions for in vitro assays.

Application Note and Protocol

This document provides detailed protocols for the preparation, storage, and handling of Loreclezole stock solutions for use in in vitro assays. This compound is a selective GABAA receptor modulator, acting as a positive allosteric modulator of receptors containing β2 or β3 subunits.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C10H6Cl3N3 | C10H6Cl3N3.HCl |

| Molecular Weight | 274.53 g/mol | 311 g/mol |

| Appearance | White to off-white solid | Not specified |

| CAS Number | 117857-45-1 | 2227372-56-5 |

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use a suitable solvent to achieve the desired stock concentration and to ensure the compound remains in solution during the experiment. The final concentration of the organic solvent in the in vitro assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

| Solvent | Maximum Concentration (this compound) | Maximum Concentration (this compound HCl) | Notes |

| DMSO | 110 mg/mL (400.68 mM) | 1.37 mg/mL (5 mM) | Ultrasonic treatment may be required to achieve maximum solubility for this compound. Gentle warming may be needed for this compound HCl. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |

| Ethanol | Not specified | 1.37 mg/mL (5 mM) | Gentle warming may be required. |

| Water | < 0.1 mg/mL (insoluble) | Not specified | Not a suitable primary solvent for stock solutions. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (non-hydrochloride form) in DMSO.

Materials:

-

This compound powder (MW: 274.53 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7453 mg of this compound.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.

-

Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For in vitro assays, the concentrated stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is below the level of toxicity for the specific cell line or assay system being used, typically less than 0.5%. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiment.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their stability and activity.

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (DMSO) | -80°C | 2 years |

| -20°C | 1 year |

It is recommended to use freshly prepared solutions. If long-term storage is necessary, follow the guidelines above and avoid repeated freeze-thaw cycles.

Diagrams

This compound Mechanism of Action

This compound acts as a positive allosteric modulator of GABAA receptors, specifically those containing the β2 or β3 subunits. This enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.

Caption: this compound's modulatory effect on GABAA receptors.

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Loreclezole in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing loreclezole, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective experimental design and interpretation.

Introduction to this compound

This compound is an anticonvulsant compound that potentiates GABA-A receptor function.[1] It acts as a positive allosteric modulator, binding to a site on the β subunits of the GABA-A receptor to enhance the effect of GABA.[2][3][4] This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4]

Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, with a significantly lower affinity for receptors containing the β1 subunit. This selectivity is conferred by a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit. At higher concentrations (in the micromolar range), this compound can also directly activate GABA-A receptors in the absence of GABA.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on GABA-A receptors from various electrophysiological studies. This data is crucial for determining appropriate concentrations for your experiments.

| Parameter | Cell Type/Receptor Subunits | This compound Concentration | Effect | Reference |

| Potentiation of GABA Response | Recombinant human α1β2γ2S expressed in Xenopus oocytes | 1 µM | Potentiation of submaximal GABA response | |

| Recombinant human α1β3γ2S expressed in Xenopus oocytes | 1 µM | Potentiation of submaximal GABA response | ||

| Recombinant human α1β1γ2S expressed in Xenopus oocytes | 1 µM | No significant potentiation | ||

| Cultured mouse cortical neurons | > 6 µM | Enhancement of apparent desensitization | ||

| Direct Activation | Recombinant human α1β2γ2S expressed in Xenopus oocytes | 50-100 µM | Induction of inward Cl- currents | |

| Recombinant human α1β2γ2S expressed in Xenopus oocytes | 100 µM | Current was 26% of that induced by 5 µM GABA | ||

| Binding Affinity | Recombinant receptors with β2 or β3 subunits | - | >300-fold higher affinity than for receptors with β1 |

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology.

Cell Preparation

Cell Culture and Transfection:

-

For recombinant receptor studies, use cell lines such as Human Embryonic Kidney (HEK293) or L929 fibroblasts.

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent.

-

For studies on native receptors, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be prepared from embryonic or early postnatal rodents.

Solutions and Reagents

Intracellular (Pipette) Solution: The composition of the intracellular solution is critical for maintaining cell health and controlling the chloride reversal potential. A typical intracellular solution contains (in mM):

-

140 CsCl

-

10 HEPES

-

10 EGTA

-

2 MgCl₂

-

2 ATP-Mg

-

0.3 GTP-Na

-

pH adjusted to 7.2 with CsOH

-

Osmolarity adjusted to ~290 mOsm

Note: The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for the measurement of inward chloride currents at negative holding potentials.

Extracellular (Bath) Solution: A standard extracellular solution for recording GABA-A receptor currents includes (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.4 with NaOH

-

Osmolarity adjusted to ~310 mOsm

This compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

Patch-Clamp Recording

Whole-Cell Patch-Clamp Configuration:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Identify a healthy, transfected (e.g., expressing a fluorescent marker) or primary neuron under a microscope.

-

Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Continuously perfuse the cell with the extracellular solution.

Drug Application:

-

Use a fast perfusion system to apply GABA and this compound. This allows for rapid solution exchange and precise control of drug application timing.

-

To investigate this compound's potentiating effect, co-apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) with the desired concentration of this compound.

-

To study direct activation, apply this compound in the absence of GABA.

Data Acquisition and Analysis:

-

Record membrane currents using a patch-clamp amplifier and digitize the data using an appropriate data acquisition system and software.

-

Analyze the recorded currents to measure parameters such as peak amplitude, rise time, and decay kinetics.

-

To quantify potentiation, calculate the percentage increase in the peak current amplitude in the presence of this compound compared to the GABA-evoked current alone.

-

Construct concentration-response curves to determine the EC₅₀ of this compound's potentiation or direct activation.

Mandatory Visualizations

Signaling Pathway of this compound's Action on GABA-A Receptors

Caption: Signaling pathway of this compound's modulatory action on the GABA-A receptor.

Experimental Workflow for a Patch-Clamp Study

Caption: Experimental workflow for a whole-cell patch-clamp study of this compound.

Conclusion

These application notes provide a framework for the successful implementation of this compound in patch-clamp electrophysiology experiments. By understanding its mechanism of action and following the detailed protocols, researchers can effectively investigate the modulatory effects of this compound on GABA-A receptors, contributing to a deeper understanding of its therapeutic potential. Careful attention to experimental details, such as cell health, solution composition, and drug application, is paramount for obtaining high-quality, reproducible data.

References

- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Loreclezole in Rat Seizure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Loreclezole, a selective GABA-A receptor modulator, in various rat seizure models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anticonvulsant properties of this compound.

Mechanism of Action

This compound is an anticonvulsant agent that potentiates GABAergic inhibition in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, with a notable selectivity for receptors containing β2 or β3 subunits. This selective binding enhances the GABA-mediated chloride current, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant effects.

Recommended Dosages and Efficacy

The effective dosage of this compound can vary depending on the specific rat seizure model and the route of administration. The following tables summarize the available quantitative data on this compound's efficacy in different models.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs, mimicking generalized seizures.

| Dosage (mg/kg) | Route of Administration | Efficacy | Reference |

| 10 - 75 | Intraperitoneal (i.p.) | Dose-dependent increase in seizure threshold. | [1] |

| 25 | Intravenous (i.v.) | ED₅₀: The dose required to increase the seizure-eliciting dose of intravenous PTZ by 50%. | [2] |

Amygdala-Kindled Seizure Model

The amygdala-kindling model is a model of temporal lobe epilepsy, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures.

| Dosage (mg/kg) | Route of Administration | Efficacy | Reference |

| 5 | Not specified | Significant reduction in seizure and afterdischarge duration. | [3][4] |

| 2.5 | Not specified | Non-effective dose when used alone, but effective in combination with other antiepileptic drugs. | [3] |

Maximal Electroshock (MES)-Induced Seizure Model

The MES model is used to screen for drugs that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.

No specific effective dosage or ED₅₀ for this compound in the rat MES model was identified in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dose for their experimental conditions.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

The GAERS model is a genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges.

No studies utilizing this compound in the GAERS model were identified in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the use of this compound in common rat seizure models.

Pentylenetetrazol (PTZ)-Induced Seizure Protocol

This protocol is designed to assess the ability of this compound to increase the threshold for PTZ-induced seizures.

Materials:

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Saline

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Syringes and needles for administration

Procedure:

-

Animal Preparation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, 50, 75 mg/kg).

-

This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the rats.

-

Pre-treatment Time: Wait for a specific period to allow for drug absorption and distribution. A 60-minute pre-treatment time has been reported.

-

PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p. or subcutaneously) to induce seizures.

-

Seizure Observation: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the first seizure, seizure severity (using a standardized scoring system like the Racine scale), and the duration of seizures for at least 30 minutes.

-

Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated control group.

Amygdala-Kindled Seizure Protocol

This protocol is for evaluating the effect of this compound on established kindled seizures.

Materials:

-

This compound

-

Vehicle for this compound

-

Male Wistar rats with implanted bipolar electrodes in the amygdala

-

Stimulator for electrical kindling

-

EEG recording system

-

Syringes and needles for administration

Procedure:

-

Kindling Procedure: Surgically implant electrodes into the amygdala of the rats. After a recovery period, stimulate the amygdala daily with a sub-convulsive electrical stimulus until stable Stage 5 seizures (according to the Racine scale) are consistently elicited.

-

Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.

-

This compound Administration: On the test day, administer this compound (e.g., 5 mg/kg) or vehicle to the fully kindled rats.

-

Pre-treatment Time: Allow a pre-treatment period for the drug to take effect (e.g., 30-60 minutes).

-

Seizure Induction: Deliver the electrical stimulation to the amygdala at the previously determined threshold.

-

Seizure and Afterdischarge Recording: Record the electroencephalogram (EEG) to determine the afterdischarge duration. Simultaneously, observe and score the behavioral seizure severity.

-

Data Analysis: Compare the seizure severity scores and afterdischarge durations between the this compound-treated and vehicle-treated groups.

Maximal Electroshock (MES)-Induced Seizure Protocol

This is a general protocol for the MES model. Specific doses of this compound need to be determined empirically.

Materials:

-

This compound

-

Vehicle for this compound

-

Male Sprague-Dawley rats (150-200 g)

-

Corneal electrodes

-

Electroshock device

-

Electrode solution (e.g., saline)

-

Syringes and needles for administration

Procedure:

-

Animal Preparation: Acclimate the rats to the laboratory environment.

-

Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at various concentrations for a dose-response study.

-

This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., i.p. or oral gavage).

-

Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.

-

Seizure Induction: Apply a drop of electrode solution to the eyes. Deliver a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Seizure Observation: Observe the rat for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each dose group and calculate the ED₅₀.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Caption: A generalized experimental workflow for in vivo anticonvulsant screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A behavioural and neurochemical study in rats of the pharmacology of this compound, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with conventional antiepileptic drugs in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of some convulsants on the protective activity of this compound and its combinations with valproate or clonazepam in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Loreclezole Efficacy

Introduction

Loreclezole is an anticonvulsant compound that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its mechanism of action involves potentiating GABA-induced chloride currents, which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[1] Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, a property conferred by a single amino acid residue within these subunits.[3][4] At higher concentrations, this compound can also directly activate the GABA-A receptor. These characteristics make it a subject of interest for research into epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation.

1. In Vitro Efficacy Testing

The initial phase of testing this compound's efficacy involves in vitro assays to confirm its mechanism of action and subunit selectivity on GABA-A receptors.

1.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to characterize the modulatory effects of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus laevis oocytes.

Experimental Protocol

1.1.1. Oocyte Preparation and cRNA Injection

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNA for the desired human GABA-A receptor subunits (e.g., α1β2γ2s vs. α1β1γ2s) from linearized cDNA templates.

-

Inject oocytes with a mixture of the respective α, β, and γ subunit cRNAs.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

1.1.2. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at -70 mV using a two-electrode voltage clamp amplifier.

-

Establish a baseline GABA concentration-response curve by applying increasing concentrations of GABA (e.g., 1 µM to 1 mM).

-

To assess potentiation, co-apply a submaximal concentration of GABA (EC₂₀) with varying concentrations of this compound (e.g., 10 nM to 100 µM).

-

To assess direct activation, apply this compound alone at various concentrations in the absence of GABA.

-

Record the peak inward chloride current elicited by each application.

Data Presentation

Summarize the electrophysiological data in the following tables:

Table 1: Potentiation of GABA-Evoked Currents by this compound

| Receptor Subunit Combination | GABA EC₅₀ (µM) | This compound EC₅₀ for Potentiation (µM) | Maximum Potentiation (% of GABA EC₂₀ response) |

|---|---|---|---|

| α1β2γ2s |

| α1β1γ2s | | | |

Table 2: Direct Activation of GABA-A Receptors by this compound

| Receptor Subunit Combination | This compound EC₅₀ for Direct Activation (µM) | Maximum Current (% of saturating GABA response) |

|---|---|---|

| α1β2γ2s |

| α1β1γ2s | | |

1.2. High-Throughput Screening (HTS) using a FLIPR Membrane Potential Assay

For screening larger compound libraries or further characterizing this compound's activity, a fluorescence-based assay can be employed.

Experimental Protocol

-

Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing the GABA-A receptor of interest (e.g., α1β3γ2) and a halide-sensitive yellow fluorescent protein (YFP).

-

Plate the cells in a 384-well microplate.

-

On the day of the assay, replace the culture medium with a buffer containing a low chloride concentration.

-

Add varying concentrations of this compound to the wells, followed by a submaximal concentration of GABA.

-

Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the influx of an iodide-containing solution, which quenches the YFP fluorescence.

-

The change in fluorescence is proportional to the chloride channel activity.

Data Presentation

Table 3: High-Throughput Screening of this compound Activity

| Assay Type | This compound EC₅₀ (µM) | Positive Control (e.g., Diazepam) EC₅₀ (µM) |

|---|

| Potentiation of GABA Response | | |

2. In Vivo Efficacy Testing

Following in vitro characterization, the anticonvulsant properties of this compound are evaluated in established rodent models of epilepsy.

2.1. Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used acute seizure model for screening potential anticonvulsant drugs.

Experimental Protocol

-

Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.).

-

Immediately after PTZ administration, place the animal in an observation chamber and record seizure activity for 30 minutes.

-

Score the seizure severity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

Data Presentation

Table 4: Efficacy of this compound in the PTZ-Induced Seizure Model

| Treatment Group (Dose, mg/kg) | n | Latency to First Myoclonic Jerk (s) | Latency to Generalized Seizure (s) | Mean Seizure Score | % Protection from Tonic-Clonic Seizures |

|---|---|---|---|---|---|

| Vehicle | |||||

| This compound (5) | |||||

| This compound (10) | |||||

| This compound (20) |

| Positive Control (e.g., Diazepam) | | | | | |

3. Signaling Pathways and Experimental Workflows

3.1. GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GABA-A receptors and the modulatory role of this compound.

Caption: GABA-A receptor signaling and this compound modulation.

3.2. Experimental Workflow for Efficacy Testing

This diagram outlines the logical progression of experiments to evaluate the efficacy of this compound.

Caption: Experimental workflow for testing this compound efficacy.

References

- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Receptor Studies Using Loreclezole in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Loreclezole in cell culture-based assays to study its interaction with γ-aminobutyric acid type A (GABA-A) receptors. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development to investigate the modulatory effects of this compound on GABA-A receptor function.

Introduction

This compound is a selective positive allosteric modulator of GABA-A receptors, demonstrating significant potency and efficacy at receptors containing β2 or β3 subunits.[1][2] This subunit selectivity makes it a valuable pharmacological tool for dissecting the composition and function of native and recombinant GABA-A receptors. The primary mechanism of action of this compound involves enhancing the function of the GABA-A receptor, which is a ligand-gated ion channel that mediates fast synaptic inhibition in the central nervous system.[3][4] At higher concentrations, this compound can also directly activate the receptor and enhance the rate of apparent desensitization.[3]

The protocols outlined herein cover the expression of recombinant GABA-A receptors in mammalian cell lines, electrophysiological analysis of this compound's modulatory effects using patch-clamp techniques, and radioligand binding assays to determine its interaction with the receptor complex.

Key Applications

-

Characterization of GABA-A Receptor Subtypes: Differentiate between GABA-A receptors containing β1 subunits versus those with β2 or β3 subunits based on their sensitivity to this compound.

-

Structure-Function Studies: Investigate the molecular determinants of this compound's activity through site-directed mutagenesis of the GABA-A receptor subunits.

-

Screening for Novel GABA-A Receptor Modulators: Utilize this compound as a reference compound in high-throughput screening assays for novel drugs targeting the GABA-A receptor.

-

Investigation of Anticonvulsant Mechanisms: Elucidate the cellular and molecular mechanisms underlying the anticonvulsant properties of this compound.

Data Presentation

Table 1: Subunit Selectivity of this compound at Human GABA-A Receptors

| Receptor Subunit Composition | This compound Affinity | Potentiation of GABA Response | Reference |

| α1β1γ2s | Low (>300-fold lower than β2/β3) | Insensitive | |

| α1β2γ2s | High | Sensitive | |

| α1β3γ2s | High | Sensitive |

Table 2: Electrophysiological Effects of this compound on α1β2γ2s Receptors

| Parameter | Concentration | Effect | Reference |

| Potentiation of GABA-induced current | 1 µM | Significant potentiation | |

| Direct receptor activation | 50-100 µM | Induces inward Cl- currents (approx. 26% of 5 µM GABA response) | |

| Apparent Desensitization | > 6 µM | Enhanced rate and degree of desensitization |

Table 3: Radioligand Binding Assay Data

| Radioligand | This compound Concentration | Effect on Binding | Reference |

| [35S]TBPS | 5 µM | Increased binding by up to 28% | |

| [35S]TBPS | 50-100 µM | Inhibition of binding |

Experimental Protocols

Protocol 1: Cell Culture and Transient Transfection of HEK293 Cells with GABA-A Receptor Subunits

This protocol describes the maintenance of Human Embryonic Kidney (HEK299) cells and the transient transfection to express desired GABA-A receptor subunit combinations (e.g., α1β2γ2s).

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Plasmid DNA for GABA-A receptor subunits (e.g., pCMV-hGABRA1, pCMV-hGABRB2, pCMV-hGABRG2)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

6-well cell culture plates

Procedure:

-

Cell Maintenance: Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in 6-well plates.

-

Transfection Complex Preparation: a. In a sterile tube, dilute 1 µg of each plasmid DNA (total of 3 µg for α, β, and γ subunits) in 250 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 500 µL of the DNA-transfection reagent complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with the desired assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording GABA-activated currents in transfected HEK293 cells and assessing the modulatory effects of this compound.

Materials:

-

Transfected HEK293 cells expressing GABA-A receptors

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)

-

GABA stock solution (10 mM in water)

-

This compound stock solution (10 mM in DMSO)

Procedure:

-

Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Patching: Under microscopic guidance, approach a single, healthy-looking transfected cell with the patch pipette. Apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at -60 mV.

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) for 2-5 seconds using a rapid solution exchange system to elicit a baseline inward current.

-

This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Data Acquisition: Record the peak amplitude of the GABA-activated currents in the absence and presence of this compound.

-

Analysis: Calculate the potentiation of the GABA response by this compound as a percentage increase over the baseline GABA current.

Protocol 3: [35S]TBPS Radioligand Binding Assay

This protocol describes a competitive binding assay to investigate the allosteric modulation of the GABA-A receptor by this compound using the convulsant radioligand t-butylbicyclophosphorothionate ([35S]TBPS).

Materials:

-

Membrane preparations from cells expressing GABA-A receptors or from rat cerebral cortex.

-

[35S]TBPS radioligand

-

Assay buffer: 50 mM Tris-HCl (pH 7.4) containing 200 mM NaCl

-

This compound

-

Non-specific binding control (e.g., 10 µM picrotoxin)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In test tubes, combine:

-

100 µL of membrane preparation (50-100 µg protein)

-

50 µL of assay buffer or this compound at various concentrations

-

50 µL of [35S]TBPS (final concentration of 1-2 nM)

-

-

Incubation: Incubate the tubes at 25°C for 90 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on [35S]TBPS binding.

Visualizations

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

References

- 1. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Loreclezole's Effect on Chloride Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loreclezole is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal excitability.[3] this compound's pharmacological effect is of significant interest as it demonstrates subunit selectivity, primarily potentiating GABA-A receptors containing β2 or β3 subunits.[2][4] This specificity is conferred by a single amino acid residue within these beta subunits. At higher concentrations, this compound can also directly activate the GABA-A receptor, inducing chloride currents even in the absence of GABA.

These application notes provide detailed protocols for measuring the effect of this compound on chloride currents mediated by GABA-A receptors, utilizing the gold-standard electrophysiological technique of patch-clamping. Both manual and automated patch-clamp methodologies are described, offering guidance for researchers with varying throughput needs.

Mechanism of Action: this compound and the GABA-A Receptor

This compound binds to a unique allosteric site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. Its binding enhances the function of the receptor in two main ways:

-

Potentiation of GABA-ergic currents: In the presence of GABA, this compound increases the chloride current elicited by submaximal concentrations of the neurotransmitter.

-

Direct activation: At micromolar concentrations, this compound can directly gate the GABA-A receptor channel, leading to chloride influx.

This dual action makes the precise measurement of chloride currents essential for characterizing the potency and efficacy of this compound and similar compounds.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on the effects of this compound from published studies.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

| Receptor Subunit Composition | This compound Concentration | Agonist (GABA) Concentration | Potentiation of Current | Reference |

| α1β2γ2s | 1 µM | EC20 | >300-fold higher affinity than β1-containing receptors | |

| α1β3γ2s | 1 µM | EC20 | >300-fold higher affinity than β1-containing receptors | |

| α1β1γ2s | 1 µM | EC20 | No significant potentiation | |

| α1β2(Asn289Ser)γ2s | 1 µM | EC20 | Loss of sensitivity | |

| α1β1(Ser290Asn)γ2s | 1 µM | EC20 | Gain of sensitivity |

Table 2: Direct Activation of GABA-A Receptors by this compound

| Receptor Subunit Composition | This compound Concentration | Current Evoked (% of 5µM GABA) | Reference |